Cas no 1489953-55-0 (4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)benzoic acid)
4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)benzoic acid
- Benzoic acid, 4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)-
- AKOS012222465
- Z3230459932
- 1489953-55-0
- EN300-13089476
-
- Inchi: 1S/C12H11N3O2/c16-12(17)9-3-1-8(2-4-9)11-14-13-7-15(11)10-5-6-10/h1-4,7,10H,5-6H2,(H,16,17)
- InChI Key: JKZYQRUUGXTYHC-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=CC=C(C2N(C3CC3)C=NN=2)C=C1
Computed Properties
- Exact Mass: 229.085126602g/mol
- Monoisotopic Mass: 229.085126602g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 298
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 68Ų
Experimental Properties
- Density: 1.47±0.1 g/cm3(Predicted)
- Boiling Point: 477.7±47.0 °C(Predicted)
- pka: 3.70±0.10(Predicted)
4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-13089476-0.05g |
4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)benzoic acid |
1489953-55-0 | 95% | 0.05g |
$188.0 | 2023-11-13 | |
| Enamine | EN300-13089476-0.1g |
4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)benzoic acid |
1489953-55-0 | 95% | 0.1g |
$282.0 | 2023-11-13 | |
| Enamine | EN300-13089476-0.25g |
4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)benzoic acid |
1489953-55-0 | 95% | 0.25g |
$403.0 | 2023-11-13 | |
| Enamine | EN300-13089476-0.5g |
4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)benzoic acid |
1489953-55-0 | 95% | 0.5g |
$636.0 | 2023-11-13 | |
| Enamine | EN300-13089476-1.0g |
4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)benzoic acid |
1489953-55-0 | 95% | 1g |
$813.0 | 2023-05-24 | |
| Enamine | EN300-13089476-2.5g |
4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)benzoic acid |
1489953-55-0 | 95% | 2.5g |
$1594.0 | 2023-11-13 | |
| Enamine | EN300-13089476-5.0g |
4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)benzoic acid |
1489953-55-0 | 95% | 5g |
$2360.0 | 2023-05-24 | |
| Enamine | EN300-13089476-10.0g |
4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)benzoic acid |
1489953-55-0 | 95% | 10g |
$3500.0 | 2023-05-24 | |
| 1PlusChem | 1P0282X6-50mg |
4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)benzoic acid |
1489953-55-0 | 95% | 50mg |
$286.00 | 2024-06-20 | |
| 1PlusChem | 1P0282X6-100mg |
4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)benzoic acid |
1489953-55-0 | 95% | 100mg |
$399.00 | 2024-06-20 |
4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)benzoic acid Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)benzoic acid
4-(4-Cyclopropyl-4H-1,2,4-Triazol-3-yl)Benzoic Acid: A Comprehensive Overview
4-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)benzoic acid (CAS No. 1489953-55-0) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of triazoles, which are known for their diverse biological activities, including antifungal, antiviral, and anti-inflammatory properties. The unique structure of 4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)benzoic acid makes it a promising candidate for various therapeutic applications.
The core structure of 4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)benzoic acid consists of a benzoic acid moiety linked to a triazole ring substituted with a cyclopropyl group. The cyclopropyl substituent imparts unique conformational and electronic properties to the molecule, which can influence its biological activity and pharmacokinetic profile. The benzoic acid moiety is known for its ability to modulate various biological processes, making this compound a versatile scaffold for drug discovery.
Recent studies have highlighted the potential of 4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)benzoic acid in the treatment of various diseases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent antifungal activity against Candida species, which are common causes of fungal infections in immunocompromised patients. The mechanism of action involves the inhibition of key enzymes involved in fungal cell wall synthesis, thereby disrupting the integrity of the fungal cell membrane.
In addition to its antifungal properties, 4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)benzoic acid has shown promise as an anti-inflammatory agent. Research conducted by a team at the University of California revealed that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These findings suggest that 4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)benzoic acid could be developed into a novel therapeutic agent for inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
The pharmacokinetic properties of 4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)benzoic acid have also been extensively studied. A preclinical study published in the European Journal of Pharmaceutical Sciences reported that this compound exhibits good oral bioavailability and favorable pharmacokinetic parameters in animal models. These properties make it an attractive candidate for further development into a drug product.
In terms of safety and toxicity, initial studies have shown that 4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)benzoic acid is well-tolerated at therapeutic doses. However, further investigations are needed to fully assess its safety profile in humans. Ongoing clinical trials are currently evaluating the efficacy and safety of this compound in various disease settings.
The synthetic route to 4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)benzoic acid has been optimized to ensure high yields and purity. One common approach involves the coupling of 3-chloro-N-cyclopropylcarboxamidine with 3-bromobenzoic acid followed by cyclization under appropriate conditions. This synthetic strategy allows for efficient large-scale production of the compound, which is crucial for its potential commercialization as a pharmaceutical product.
In conclusion, 4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)benzoic acid (CAS No. 1489953-55-0) is a promising compound with diverse biological activities and favorable pharmacokinetic properties. Its potential applications in antifungal and anti-inflammatory therapies make it an exciting target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing medical treatments for various diseases.
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